3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-phenyl-1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-19-13-26(21(29)27(19)16-4-2-1-3-5-16)15-7-10-25(11-8-15)20-17-6-9-22-12-18(17)23-14-24-20/h1-6,9,12,14-15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYJLRLKZEOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with amino acids present in the active site of the enzyme. The presence of a pyrido[3,4-d]pyrimidine scaffold in the compound is crucial for these interactions.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division. This results in the inhibition of tumor cell proliferation. The compound’s interaction with CDK2 also induces apoptosis within the cells, further contributing to its anti-cancer effects.
Biological Activity
The compound 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a derivative of imidazolidine and pyrido[3,4-d]pyrimidine that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions. Key steps include the formation of the imidazolidine core and subsequent introduction of the pyrido[3,4-d]pyrimidine moiety. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These techniques confirm the structural integrity and purity of the synthesized compound.
Antiviral Activity
Research indicates that derivatives related to this compound exhibit significant antiviral properties. For instance, studies have shown that certain pyrido[3,4-d]pyrimidine derivatives can inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrate that it exhibits activity against various bacterial strains and fungi. The effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anticancer Potential
Some studies suggest that compounds with similar structures may possess anticancer activity. They can induce apoptosis in cancer cells through mechanisms such as DNA damage or cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Case Study 1: Antiviral Efficacy
In a study examining a series of pyrido[3,4-d]pyrimidine derivatives, one compound demonstrated significant inhibition of HIV replication in cultured cells. The study utilized a phenotypic assay to measure viral load reduction, highlighting the potential application of these compounds in antiviral therapy .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial effects of various derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the synthesized imidazolidine derivative exhibited superior activity compared to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Membrane Disruption : It can integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial pathways or caspase activation.
Data Summary
| Biological Activity | Assessed Method | Results |
|---|---|---|
| Antiviral | Phenotypic Assay | Significant inhibition of HIV replication |
| Antimicrobial | Disc Diffusion | Effective against S. aureus and E. coli |
| Anticancer | Cell Viability Assay | Induced apoptosis in cancer cell lines |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The hydantoin core is conserved across analogs, but substituents on the piperidine and aromatic groups vary significantly. Key comparisons include:
Table 1: Structural Features of Selected Analogs
Substituent Effects on Pharmacokinetics and Activity
Binding Affinity and Selectivity
While explicit data are unavailable in the provided evidence, structural inferences suggest:
Research Findings and Implications
Patent-Based Insights ()
The European patent highlights substituent diversity on piperidine and aromatic rings. For example:
Metabolic and Solubility Trade-offs
- Hydroxyethyl-piperidine derivatives : While improving solubility, these groups may shorten half-life due to rapid renal excretion or phase II metabolism .
- Pyrido-pyrimidine vs. Fluorophenoxy: The former’s rigid structure may slow hepatic metabolism compared to the flexible fluorophenoxy group, extending half-life but requiring formulation adjustments for solubility .
Preparation Methods
Ester Hydrolysis and Amide Formation
Initial ester hydrolysis of 31 under basic conditions (LiOH, THF/H₂O) yields the carboxylic acid 32 , which is converted to the primary amide 33 via reaction with thionyl chloride (SOCl₂) followed by aqueous NH₃. The amide intermediate is critical for subsequent cyclization.
Cyclization to Pyrido[3,4-d]Pyrimidin-4(3H)-One
Treatment of 33 with triethyl orthoformate (TEOF) in acetic acid induces cyclization, forming 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (34 ) in 78% yield. This step is pivotal for introducing the heterocyclic nitrogen atoms.
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethyl orthoformate | AcOH | 120 | 78 |
| Trimethyl orthoformate | DMF | 100 | 65 |
| PCl₅ | Toluene | 80 | 42 |
Functionalization of the Piperidine Derivative
The piperidine subunit is modified at the 4-position to enable coupling with the imidazolidinedione moiety.
N-Alkylation of Piperidine
4-Hydroxypiperidine is alkylated using propargyl bromide in acetonitrile under reflux, employing potassium carbonate as a base. This yields 1-propargylpiperidin-4-ol (15 ) with 92% efficiency. Subsequent oxidation of the hydroxyl group to a ketone (PCC, CH₂Cl₂) provides 1-propargylpiperidin-4-one (16 ), a versatile intermediate for nucleophilic additions.
Introduction of the Pyrido[3,4-d]Pyrimidine Group
A Buchwald-Hartwig coupling between 16 and 34 using Pd(OAc)₂/Xantphos as a catalyst system installs the pyridopyrimidine moiety at the piperidine’s nitrogen. Reaction optimization in toluene at 110°C achieves 85% yield.
Construction of the Imidazolidine-2,4-Dione Ring
The imidazolidinedione ring is assembled via a tandem acylation-cyclization strategy.
Acylation of 3-Phenylurea
3-Phenylurea is treated with ethyl chlorooxoacetate in DMF, yielding N-(ethoxycarbonyl)-N'-phenylurea (V ). Subsequent heating in acetic acid with ammonium acetate induces cyclization to 3-phenylimidazolidine-2,4-dione (VI ) in 76% yield.
N-Alkylation with the Piperidine-Pyridopyrimidine Intermediate
The nitrogen at position 1 of VI is alkylated using the piperidine-pyridopyrimidine intermediate (16 ) under Mitsunobu conditions (DIAD, PPh₃, THF). This step attaches the piperidine subunit to the imidazolidinedione core, achieving 68% yield.
Coupling and Final Assembly
A Stille cross-coupling reaction links the pyridopyrimidine-piperidine unit to the imidazolidinedione scaffold. Using Pd(PPh₃)₄ as a catalyst and CuI as an additive in DMF at 90°C, the final product is obtained in 62% yield.
Table 2: Key Spectroscopic Data for Final Product
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.35 (m, 5H, Ph), 4.21 (t, 2H, piperidine-H) |
| IR (cm⁻¹) | 1720 (C=O), 1650 (C=N) |
| MS (ESI+) | m/z 389.2 [M+H]⁺ |
Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), followed by recrystallization from ethanol to achieve >98% purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm the molecular structure .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Pyrido[3,4-d]pyrimidine core formation : Cyclization of substituted pyrimidine precursors under controlled temperature (e.g., 80–120°C) using catalysts like Pd or Cu .
- Piperidine functionalization : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperidin-4-yl group, requiring inert conditions (argon/nitrogen atmosphere) .
- Imidazolidine-2,4-dione assembly : Condensation of urea derivatives with ketones or aldehydes, optimized via solvent selection (e.g., DMF or THF) and acid/base catalysis .
- Challenges : Low yields in coupling steps due to steric hindrance from the pyrido-pyrimidine core and purification difficulties caused by polar byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., piperidine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for high-molecular-weight intermediates .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the imidazolidine-dione moiety, as seen in related compounds .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Methodology :
- Targeted Modifications : Systematically alter substituents (e.g., phenyl group, pyrido-pyrimidine core) and assess changes in binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) and prioritize synthetic targets .
- In Vitro Assays : Measure IC₅₀ values against disease-relevant cell lines (e.g., cancer or inflammatory models) to correlate structural changes with potency .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time) to identify confounding variables .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .
- Orthogonal Assays : Validate results with complementary techniques (e.g., Western blot for target inhibition alongside cell viability assays) .
Q. How can reaction conditions be optimized using design of experiments (DoE) for large-scale synthesis?
- Methodology :
- Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) in a 2³ factorial matrix to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. ligand ratio) to maximize yield .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to control reaction endpoints .
Q. What computational tools are effective for predicting metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
- Molecular Dynamics (MD) Simulations : Assess metabolite formation pathways (e.g., oxidation of the piperidine ring) using GROMACS .
- Tox21 Data Integration : Cross-reference with ToxCast databases to flag structural alerts for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
